Borane-trimethylamine complex
Overview
Description
The Borane-trimethylamine complex is an efficient reducing agent used in various chemical processes. It consists of a boron atom bonded to three methyl groups (trimethylamine) and a hydride ion (BH3). This complex plays a crucial role in organic synthesis due to its ability to transfer hydrides and participate in various reactions.
Synthesis Analysis
The synthesis of the Borane-trimethylamine complex typically involves the reaction between trimethylamine (N(CH3)3) and boron trifluoride (BF3) or boron trichloride (BCl3). The resulting complex is a white solid or crystalline powder.Molecular Structure Analysis
The molecular formula of the Borane-trimethylamine complex is (CH3)3N·BH3. It consists of a central boron atom bonded to three methyl groups and a hydride ion. The structure is tetrahedral, with the boron atom at the center.Chemical Reactions Analysis
- Reduction Reactions : The complex serves as a reducing agent in various reactions, including the reduction of ketones, Schiff bases, and imines.
- Methylation and Formylation : It selectively methylates and formylates amines using 1 atm of CO2 under metal-free conditions.
Physical And Chemical Properties Analysis
- Melting Point : 92-94 °C
- Boiling Point : 172 °C
- Solubility in Water : 13.0 g/L at 20 °C
- Flammability : Flammable solid
- Hazards : Causes skin and eye irritation; may cause respiratory irritation.
Scientific Research Applications
Gas Phase Dihydrogen Bonding
The borane-trimethylamine complex forms a dihydrogen bonded complex with phenol, exhibiting shifts in electronic transition and O-H stretching vibration. This dihydrogen bond formation, supported by spectroscopic studies and quantum mechanical calculations, highlights the complex's proton-donating ability and potential applications in understanding intermolecular interactions (Patwari, Ebata, & Mikami, 2001).
Reductive Methylation and Formylation with CO2
Borane-trimethylamine complex serves as an effective reducing agent for selective methylation and formylation of amines with CO2. This process, carried out under metal-free conditions, demonstrates the complex's utility in organic synthesis and CO2 utilization, potentially contributing to sustainable chemical processes (Zhang, Zhang, & Gao, 2021).
Catalysis and Hydrogen Transfer Reactions
In the presence of palladium catalysis, borane-trimethylamine activates and reduces nitroaryls to anilines. This showcases the complex's role in facilitating hydrogen-transfer reactions and its potential in developing new catalytic methods (Couturier et al., 2001).
Interaction with Phenylacetylene
The interaction between borane-trimethylamine and phenylacetylene, studied through spectroscopy and ab initio calculations, reveals C-H...pi interactions. This interaction plays a significant role in the formation of the complex, offering insights into molecular recognition and binding in chemical systems (Maity et al., 2009).
Piezoelectric and Pyroelectric Properties
Trimethylamine borane exhibits piezoelectric and pyroelectric properties, functioning as a flexible film for thermal sensing and energy conversion. Its high pyroelectric coefficient and relative permittivity suggest potential applications in material science and energy harvesting technologies (Zhang et al., 2020).
Dihydrogen Bonding with 2-Pyridone
The dihydrogen bonding between 2-pyridone and borane-trimethylamine, analyzed through spectroscopic studies and DFT calculations, indicates significant shifts in electronic transition and N-H stretching vibration. Understanding such bonding interactions contributes to the knowledge of molecular structures and interactions (Patwari, Ebata, & Mikami, 2001).
Computational Study of Dihydrogen Bonded Dimer
A computational study of the C–H⋯H–B dihydrogen bonded borane-trimethylamine dimer provides insights into the formation of such bonds and their stabilization energies. This research helps in understanding the molecular interactions and bond formation in similar chemical systems (Singh & Patwari, 2006).
Reductive Methylation of Amino Groups in Proteins
The borane-trimethylamine complex is compared with other reducing agents for the methylation of amino groups in proteins, highlighting its potential in biochemical applications. This research contributes to the understanding of protein chemistry and modification techniques (Geoghegan et al., 2009).
Replacement of Trimethylamine in Borane Complexes
Studies on the replacement of trimethylamine in borane complexes reveal the structural and reaction dynamics of these compounds. Such research is crucial for developing new materials and understanding chemical reactivity (Bernhardt et al., 2007).
Safety And Hazards
The complex poses risks related to flammability, skin and eye irritation, and respiratory effects. Proper precautions should be taken during handling.
Future Directions
Research on the Borane-trimethylamine complex continues to explore its applications in organic synthesis, catalysis, and green chemistry. Further investigations may focus on optimizing its reactivity and expanding its utility in sustainable processes.
properties
InChI |
InChI=1S/C3H9BN/c1-5(2,3)4/h1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWFQVAZCQJGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Borane,N-dimethylmethanamine (1:1) | |
CAS RN |
75-22-9 | |
Record name | Borane-trimethylamine complex | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Borane-trimethylamine complex | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Borane-trimethylamine complex | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TRIMETHYLAMINE-BORANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RZP8J5FQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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